

Physicochemical Properties of S-Benzylisothiourea Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *S-Benzylisothiourea hydrochloride*

Cat. No.: B1221443

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For Researchers, Scientists, and Drug Development Professionals

S-benzylisothiourea hydrochloride is a compound of significant interest in biochemical and pharmaceutical research. It is recognized for its role as a modulator of key enzymatic pathways, making it a valuable tool for researchers exploring new therapeutic avenues. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for their determination, and a visualization of its known biological interactions.

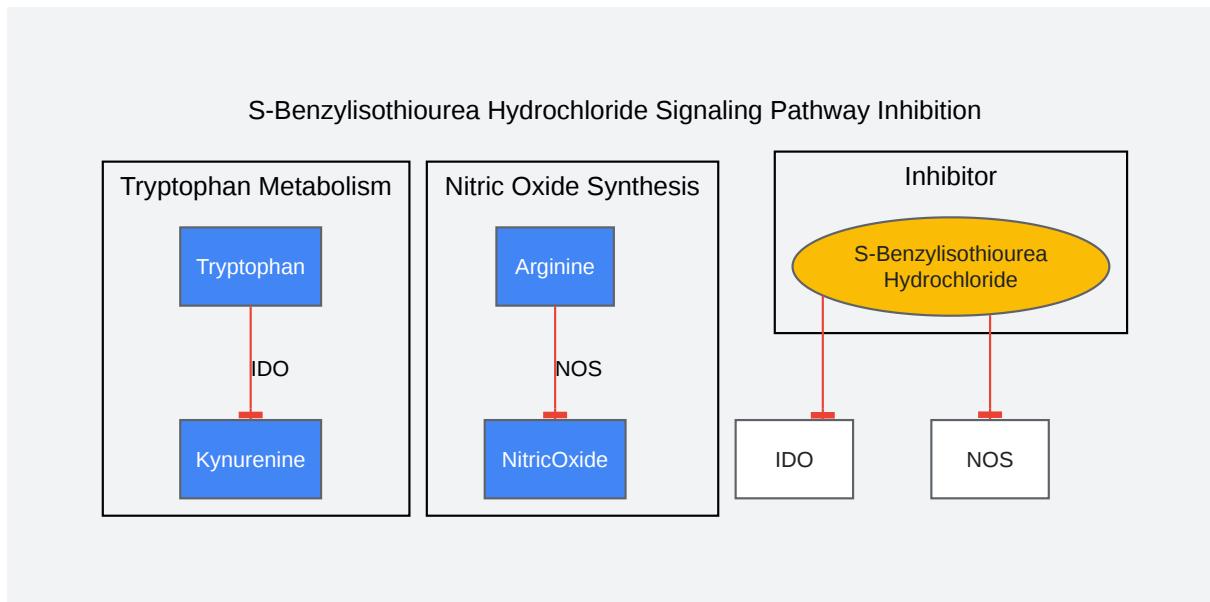
Core Physicochemical Data

The fundamental physicochemical properties of **S-benzylisothiourea hydrochloride** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	References
Molecular Formula	C ₈ H ₁₁ ClN ₂ S	[1] [2] [3]
Molecular Weight	202.70 g/mol	[1] [4]
Appearance	White to off-white crystalline powder	[2] [4] [5]
Melting Point	172-179 °C	[4] [5]
Solubility	Soluble in water and methanol. Insoluble in ether.	[3] [4] [5]
Water Solubility	250 g/L at 15 °C	[4] [6]
Methanol Solubility	1 g/10 mL	

Biological Activity and Signaling Pathway

S-benzylisothiourea hydrochloride is a known inhibitor of both indoleamine-2,3-dioxygenase (IDO) and nitric oxide synthase (NOS).[\[2\]](#)[\[4\]](#) These enzymes play crucial roles in immune regulation and inflammatory processes. Its inhibitory action on these pathways makes it a subject of investigation for potential therapeutic applications in oncology and inflammatory diseases.



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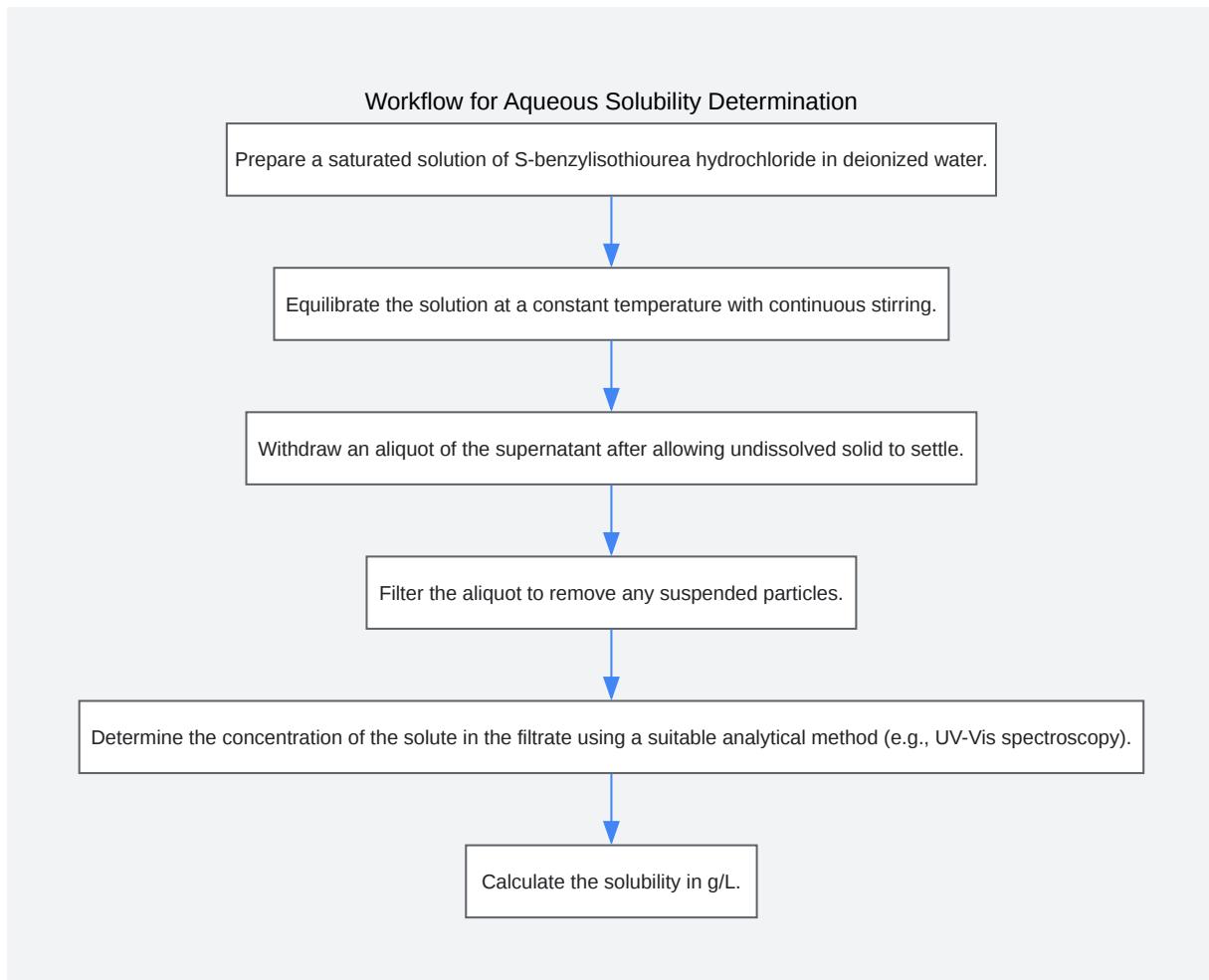
Caption: Inhibition of IDO and NOS pathways by **S-benzylisothiourea hydrochloride**.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of **S-benzylisothiourea hydrochloride** are outlined below. These protocols are based on established analytical techniques and can be adapted for specific laboratory conditions.

Determination of Aqueous Solubility

This protocol outlines a method to determine the solubility of **S-benzylisothiourea hydrochloride** in water at a specific temperature.



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Caption: Experimental workflow for determining aqueous solubility.

Methodology:

- Preparation of Saturated Solution: Add an excess amount of **S-benzylisothiourea hydrochloride** to a known volume of deionized water in a sealed container.

- **Equilibration:** Place the container in a temperature-controlled water bath or incubator and stir the suspension for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
- **Sampling:** Cease stirring and allow the undissolved solid to sediment. Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
- **Filtration:** Filter the collected supernatant through a 0.45 μm syringe filter to remove any fine, undissolved particles.
- **Concentration Determination:** Analyze the concentration of **S-benzylisothiourea hydrochloride** in the filtrate. A common method is UV-Visible spectrophotometry by creating a calibration curve of known concentrations versus absorbance at the wavelength of maximum absorbance (λ_{max}).
- **Calculation:** Calculate the solubility using the determined concentration and the volume of the aliquot.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) of **S-benzylisothiourea hydrochloride** using potentiometric titration.

Workflow for pKa Determination by Potentiometric Titration

Prepare a standard solution of S-benzylisothiourea hydrochloride of known concentration.

Calibrate a pH meter with standard buffer solutions.

Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH).

Record the pH of the solution after each addition of the titrant.

Plot the pH versus the volume of titrant added to generate a titration curve.

Determine the pKa from the half-equivalence point of the titration curve.

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